3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
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Overview
Description
3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[1,2-a][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide typically involves multi-step reactions. One common method involves the condensation of appropriate hydrazine derivatives with 3-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl, thiol, and substituted methoxy groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can modulate the activity of receptors in the nervous system, providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Triazole derivatives: These compounds share a similar triazole ring structure and exhibit diverse biological activities, including antifungal and anticancer properties.
Pyrazole derivatives: Compounds with a pyrazole ring structure are known for their anti-inflammatory and analgesic effects.
Uniqueness
3-hydroxy-N-(3-methoxyphenyl)-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is unique due to its combination of functional groups and heterocyclic core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N4O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C16H18N4O4S/c1-16(2)14(23)18-15(25)19-12(21)8-11(20(16)19)13(22)17-9-5-4-6-10(7-9)24-3/h4-7,11H,8H2,1-3H3,(H,17,22)(H,18,23,25) |
InChI Key |
BWYGRIACSNEDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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